Allisartan isoproxil

Descripción general

Descripción

Allisartan Isoproxil is a selective nonpeptide angiotensin II (AT1) receptor blocker developed in China . It is a category 1.1 oral antihypertensive drug and has been proven to reduce blood pressure (BP), protect organs, and have low toxicity in animal models . It is used in studies about hypertension and heart diseases .

Molecular Structure Analysis

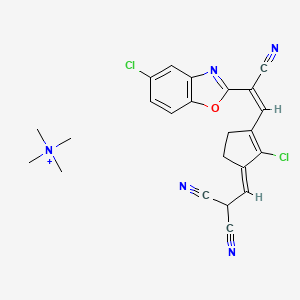

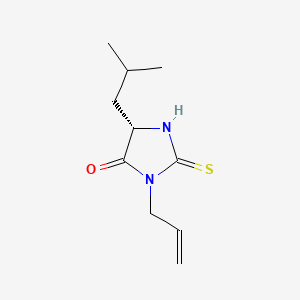

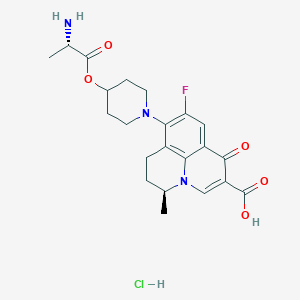

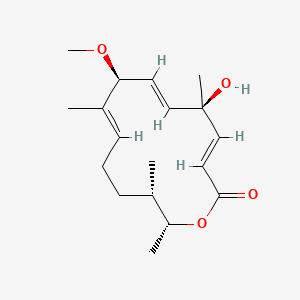

The chemical formula of Allisartan Isoproxil is C27H29ClN6O5 . Its exact mass is 552.19 and its molecular weight is 553.016 .Physical And Chemical Properties Analysis

Allisartan Isoproxil is a solid compound . It has good solubility in DMSO .Aplicaciones Científicas De Investigación

Attenuation of Oxidative Stress and Inflammation in Diabetic Cardiomyopathy

- Overview : Allisartan isoproxil, an angiotensin II receptor blocker, has shown effectiveness in treating diabetic cardiomyopathy (DCM) in rats. It works by reducing hyperglycemia-induced oxidative stress and inflammation.

- Mechanism : The treatment modulates the SIRT1/Nrf2/NF-κB signalling pathway, leading to improved cardiac function and reduced inflammation and oxidative stress markers.

- Study Details : Diabetic rats treated with allisartan isoproxil showed improved echocardiographic parameters, reduced collagen accumulation in the heart, and decreased expression of inflammatory cytokines and apoptotic markers (Jin et al., 2021).

Improvement of Endothelial Function and Vascular Damage in Hypertension

- Overview : Allisartan isoproxil has been found to significantly enhance endothelial function and reduce vascular damage in patients with essential hypertension.

- Clinical Trial : In a randomized controlled trial, allisartan improved flow-mediated dilation and decreased brachial-ankle pulse wave velocity and endothelial microparticles, indicating a positive effect on the vascular system.

- Results : The study showed that allisartan is a promising drug for managing hypertension due to its positive effects on vascular health (Zhang et al., 2020).

Efficacy in Essential Hypertensive Patients at Low-Medium Risk

- Overview : Allisartan isoproxil was tested in a phase II trial for its efficacy and safety in essential hypertensive patients at low-medium risk.

- Findings : The treatment showed significant reductions in systolic/diastolic blood pressure compared to placebo, with a high rate of effective blood pressure control and good safety and tolerability profile.

- Long-term Study : Extended treatment with allisartan maintained effective blood pressure control, indicating its suitability for long-term management of essential hypertension (Li et al., 2015).

Reduction of Mortality and Protection Against Cerebrovascular, Cardiac, and Aortic Damage

- Study Objective : Investigating the therapeutic effects of allisartan isoproxil in stroke-prone renovascular hypertensive rats.

- Results : Allisartan significantly decreased stroke-related deaths, prolonged lifespan, and reduced cerebrovascular damage incidence in treated rats. It also showed effects in lowering blood pressure and protecting against oxidative stress.

- Implications : This study suggests that allisartan can be used for stroke prevention and organ protection, potentially due to its inhibition of the angiotensin-aldosterone system and oxidative stress (Ling et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHJQQAKXRUCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allisartan isoproxil | |

CAS RN |

947331-05-7 | |

| Record name | Allisartan isoproxil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947331057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLISARTAN ISOPROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI4662MK4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)